4-[2-(Dimethylamino)ethyl]benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)8-7-10-3-5-11(9-13)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMCCNOXTOXUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313975-22-3 | |
| Record name | 4-[2-(dimethylamino)ethyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformational Chemistry of 4 2 Dimethylamino Ethyl Benzaldehyde Systems
Reactivity of the Tertiary Amine Moiety
The presence of a dimethylamino group imparts basic and nucleophilic properties to the molecule, enabling a variety of chemical reactions at the nitrogen center.
The lone pair of electrons on the nitrogen atom of the tertiary amine in 4-[2-(Dimethylamino)ethyl]benzaldehyde allows it to act as a nucleophile and a Brønsted-Lowry base. This basicity facilitates the formation of salts upon reaction with acids. For instance, treatment with mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) would readily protonate the nitrogen, yielding the corresponding ammonium (B1175870) salt. This transformation is not only fundamental to its chemical behavior but also has practical implications for its purification and handling, as the resulting salts often exhibit increased crystallinity and water solubility compared to the free base.
The nucleophilic character of the tertiary amine is also a key aspect of its reactivity, particularly in reactions where it attacks electron-deficient centers. This nucleophilicity is a prerequisite for the quaternization reactions discussed in the following section.
The reaction of the tertiary amine in this compound with alkyl halides leads to the formation of quaternary ammonium salts. This classic transformation, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center.
This reaction is highly versatile, with a wide range of alkylating agents that can be employed to introduce various functionalities. The choice of the alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, or longer chain alkyl halides) allows for the tuning of the steric and electronic properties of the resulting quaternary ammonium salt. These salts are of significant interest due to their potential applications as phase-transfer catalysts, ionic liquids, and biologically active compounds. The general scheme for the quaternization of this compound is depicted below:
General Reaction Scheme for Quaternization:
Where R is an alkyl or benzyl group and X is a halide (I, Br, Cl).
The table below provides examples of potential quaternary ammonium salts that can be synthesized from this compound.
| Alkylating Agent (R-X) | Product Name | Potential Applications |
| Methyl Iodide (CH₃I) | 4-[2-(Trimethylammonio)ethyl]benzaldehyde iodide | Phase-transfer catalyst, intermediate for further functionalization |
| Benzyl Bromide (BnBr) | 4-[2-(N-Benzyl-N,N-dimethylammonio)ethyl]benzaldehyde bromide | Synthesis of biologically active molecules, functional materials |
| Ethyl Bromoacetate (BrCH₂CO₂Et) | 4-[2-(N-(Ethoxycarbonylmethyl)-N,N-dimethylammonio)ethyl]benzaldehyde bromide | Precursor for zwitterionic compounds, modification of biomolecules |
Reactions Involving Both Functional Groups
The proximate arrangement of the aldehyde and tertiary amine groups in this compound allows for fascinating reactions where both moieties participate, leading to the formation of complex cyclic structures.
A prominent example of an intramolecular cyclization that can be envisioned for a derivative of this compound is the Pictet-Spengler reaction. nih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govwikipedia.org In the case of this compound, the molecule itself contains both the aldehyde and a latent β-arylethylamine structure.
While the dimethylamino group would need to be modified to a primary or secondary amine for the classical Pictet-Spengler reaction to occur, the existing framework is a key precursor. For instance, if a primary amine were present instead of the dimethylamino group, the molecule could undergo an intramolecular Pictet-Spengler reaction to form a tricyclic system. The reaction is initiated by the formation of an iminium ion from the aldehyde, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring. The general mechanism involves an initial condensation to form an iminium ion, followed by an electrophilic aromatic substitution to complete the cyclization.
The synthesis of tetrahydroisoquinolines is of significant interest in medicinal chemistry, as this scaffold is present in numerous alkaloids and pharmacologically active compounds. organic-chemistry.orgub.edu
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are highly efficient synthetic strategies. scribd.comorganic-chemistry.orgtcichemicals.com this compound is a suitable candidate for participation in several MCRs as the aldehyde component.
For example, in the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. Similarly, the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. In these contexts, this compound would introduce its unique structural motif into the resulting complex molecule in a single, atom-economical step.
The tertiary amine of this compound could also potentially play a role in catalyzing or influencing the course of these MCRs, although this would depend on the specific reaction conditions. The participation of this bifunctional molecule in MCRs opens up avenues for the rapid generation of diverse chemical libraries for drug discovery and materials science.
Derivatization for Complex Molecular Architectures
The dual functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules through various derivatization strategies. Both the aldehyde and the tertiary amine can be selectively modified to introduce new functional groups and build molecular complexity.
The aldehyde group can undergo a wide array of transformations, including:
Reductive amination: To introduce new amine functionalities.
Wittig reaction: To form alkenes.
Condensation reactions: With hydrazines, hydroxylamines, or semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These derivatives are often crystalline solids and can be useful for characterization or as intermediates for further transformations. For example, the reaction with 4-ethyl-3-thiosemicarbazide (B82095) can lead to the formation of thiosemicarbazone derivatives. nih.govresearchgate.netresearchgate.net
Oxidation: To the corresponding carboxylic acid.
Reduction: To the corresponding benzyl alcohol.
The tertiary amine can be derivatized, most notably through quaternization as previously discussed, to introduce a permanent positive charge and a variety of appended groups. This is a common strategy in the development of antimicrobial agents and other biologically active compounds.
The strategic combination of reactions at both the aldehyde and the amine centers allows for the construction of intricate molecular architectures. For instance, the aldehyde could first be protected, followed by quaternization of the amine, and then deprotection and further reaction of the aldehyde. This stepwise approach enables the synthesis of highly functionalized molecules with precise control over their structure. Such derivatizations are crucial in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the creation of new functional polymers and dyes. nih.govddtjournal.comglobalresearchonline.netgreyhoundchrom.comnih.gov
Synthesis of Imidazole (B134444) and Benzimidazole (B57391) Derivatives
The aldehyde functional group in this compound serves as a key electrophilic center for the construction of imidazole and benzimidazole rings. These heterocyclic motifs are of significant interest due to their presence in numerous biologically active molecules.
Imidazole Synthesis:
The synthesis of imidazole derivatives from aldehydes can be achieved through various methods, with the Debus-Radziszewski reaction being a prominent example. This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). In the context of this compound, it would react with a dicarbonyl compound (e.g., glyoxal (B1671930) or benzil) and an ammonia source (like ammonium acetate) to form a polysubstituted imidazole. The dimethylaminoethyl moiety would be incorporated as a substituent on the imidazole ring, influencing the final product's physicochemical properties.
Benzimidazole Synthesis:
The most common method for synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. semanticscholar.orgheteroletters.org In this reaction, this compound would react with an o-phenylenediamine in the presence of an acid or an oxidizing agent. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the 2-substituted benzimidazole.
The reaction conditions for this transformation can vary, with different catalysts and solvents being employed to optimize the yield and purity of the product. The general scheme for this synthesis is presented below:
Scheme 1: General synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
Formation of Substituted Cinnamaldehyde (B126680) Derivatives
Substituted cinnamaldehyde derivatives, often referred to as chalcones when the starting material is an acetophenone, are α,β-unsaturated ketones. These compounds are valuable intermediates in organic synthesis and are typically prepared through a Claisen-Schmidt condensation. taylorandfrancis.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone or another aldehyde.
In the case of this compound, it can react with an enolizable ketone, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. nih.govijarsct.co.in The base abstracts a proton from the α-carbon of the ketone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent dehydration of the aldol (B89426) addition product yields the corresponding chalcone (B49325), a substituted cinnamaldehyde derivative.
The general reaction is as follows:
Scheme 2: Claisen-Schmidt condensation for the synthesis of chalcones.
The yields of such reactions are often high, and the methodology is robust, allowing for the synthesis of a wide variety of chalcone derivatives by varying the ketone component. nih.govjetir.org
| Aldehyde | Ketone | Product | Yield (%) | Reference |
| 4-Dimethylaminobenzaldehyde | 4-Methoxyacetophenone | 3-(4-Dimethylaminophenyl)-1-(4-methoxyphenyl)-propenone | 90 | nih.gov |
| Benzaldehyde (B42025) | Acetophenone | 1,3-Diphenylpropenone (Chalcone) | >50 | nih.gov |
Advanced Heterocyclic Compound Synthesis
The reactivity of this compound extends beyond the synthesis of simple heterocycles to the construction of more complex, advanced heterocyclic systems. Its derivatives, particularly the chalcones, serve as versatile precursors for a variety of heterocyclic compounds.
Pyrimidine (B1678525) Derivatives:
Chalcones derived from this compound can be utilized in the synthesis of pyrimidine derivatives. ijper.orgijres.org A common method involves the reaction of the chalcone with a urea (B33335) or thiourea (B124793) in the presence of a base. ijper.org This reaction proceeds via a Michael addition of the urea to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration to form the dihydropyrimidine, which can then be oxidized to the pyrimidine.
Thiazole Derivatives:
Thiazole derivatives can also be synthesized from chalcones. A typical route involves the reaction of the chalcone with a source of sulfur and nitrogen, such as thiourea or a substituted thioamide, often in the presence of a catalyst. asianpubs.org
Multicomponent Reactions:
This compound is a suitable aldehyde component for various multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules in a single step.
Biginelli Reaction: This reaction involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones. wikipedia.orgtaylorandfrancis.comunair.ac.id The aldehyde, in this case, this compound, reacts with urea to form an iminium ion, which is then attacked by the enolate of the β-ketoester, leading to the heterocyclic product.
Hantzsch Pyridine Synthesis: This is another important MCR that can utilize this compound. wikipedia.orgchemtube3d.comorganic-chemistry.org It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate (B1210297) to produce dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines.
The versatility of this compound in these and other synthetic transformations underscores its importance as a valuable starting material for the construction of a wide range of heterocyclic compounds with potential applications in various fields of chemistry.
Applications in Advanced Organic Synthesis
As Crucial Intermediates in Pharmaceutical Building Blocks
The structural motif of 4-[2-(Dimethylamino)ethyl]benzaldehyde is found within several biologically active molecules, making it a key starting material or intermediate in pharmaceutical synthesis. The presence of the dimethylaminoethyl group can influence the pharmacokinetic properties of a drug, such as its solubility, cell permeability, and receptor-binding affinity.
Research has shown that derivatives of similar structures, like 4-(2-(dimethylamino)ethoxy)benzohydrazide, have been used to synthesize hydrazone hybrids with potent antiamoebic activity against Entamoeba histolytica. nih.gov The dimethylaminoethoxy moiety in these compounds is a critical part of the molecular design aimed at enhancing biological efficacy. nih.gov While this is a related structure, it highlights the pharmaceutical relevance of the dimethylamino-alkoxy-benzaldehyde scaffold.
Furthermore, substituted benzaldehydes are integral to the synthesis of various therapeutic agents. For instance, new diones with substituents at various positions have been synthesized using related aminoazonafides as key intermediates, with some showing higher potency than existing drugs against certain cancer cell lines. nih.gov The aldehyde functionality allows for the construction of complex heterocyclic systems that form the core of many pharmaceutical compounds.
Role in the Synthesis of Complex Organic Ligands
The aldehyde group in this compound is readily condensed with primary amines to form Schiff bases, which are an important class of organic ligands. iosrjournals.org These ligands, containing an imine (-C=N-) group, can coordinate with various metal ions to form stable metal complexes. iosrjournals.orgalfa-chemistry.com The dimethylaminoethyl group can also participate in coordination, potentially leading to the formation of polydentate ligands that can form highly stable, chelated metal complexes.
The synthesis of Schiff base ligands is often a straightforward condensation reaction between an aldehyde and an amine. iosrjournals.org For example, 4-(Dimethylamino)benzaldehyde (B131446) has been reacted with compounds like 4-aminoantipyrine (B1666024) to create new ligands that form complexes with metals such as Co(II), Zn(II), Cd(II), and Hg(II). researchgate.net Similarly, it has been used to synthesize Schiff base ligands through condensation with 1-amino-propan-1-ol, benzene-1,2-diamine, and 2-aminophenol, which then form complexes with Nickel(II). researchgate.net
These metal complexes have applications in catalysis, materials science, and as therapeutic agents themselves. The specific properties of the resulting metal complex, such as its geometry, stability, and reactivity, can be fine-tuned by modifying the structure of the ligand.
Interactive Data Table: Examples of Ligands Synthesized from Substituted Benzaldehydes
| Precursor Aldehyde | Reactant Amine/Compound | Resulting Ligand/Complex Type | Potential Application |
| 4-(Dimethylamino)benzaldehyde | 4-Aminoantipyrine | Schiff Base Ligand and its Co(II), Zn(II), Cd(II), Hg(II) complexes researchgate.net | Coordination Chemistry researchgate.net |
| 4-(Dimethylamino)benzaldehyde | 1-Amino-propan-1-ol | (Z)-1-(4-(dimethylamino)benzylideneamino)-propan-1-ol researchgate.net | Antioxidant Research researchgate.net |
| 4-(Dimethylamino)benzaldehyde | Benzene-1,2-diamine | (N1E,N2E)-N1,N2-bis(4-dimethylamino)benzylidene)benzene-1,2-diamine researchgate.net | Antioxidant Research researchgate.net |
| 4-(Dimethylamino)benzaldehyde | 2-Aminophenol | 2-((4-dimethylamino)benzylidene)amino)phenol researchgate.net | Antioxidant Research researchgate.net |
| 4-(Dimethylamino)benzaldehyde | 4-Ethyl-3-thiosemicarbazide (B82095) | 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone researchgate.net | Coordination Chemistry researchgate.net |
| 4-(Dimethylamino)benzaldehyde, 2-aminobenzimidazole, succinyl chloride | - | N1,N4-bis(1H-benzo[d]imidazol-2-yl)-N1,N4-bis(4-(dimethylamino)benzyl)succinamide uobaghdad.edu.iquobaghdad.edu.iq | Biological Activity Studies uobaghdad.edu.iquobaghdad.edu.iq |
Utilization in the Development of Polymeric Structures and Dyes
The reactivity of the aldehyde group makes this compound a useful monomer or functionalizing agent in polymer chemistry. It can be incorporated into polymer chains to introduce specific functionalities. For instance, polymers containing benzaldehyde (B42025) groups can be used for the immobilization of enzymes or for the synthesis of functional materials. Benzaldehyde-functionalized polymer vesicles have been explored for their ability to bind dyes and other molecules. researchgate.net
In the field of dye chemistry, substituted benzaldehydes are crucial intermediates. chemimpex.com For example, 4-(Dimethylamino)benzaldehyde is a well-known precursor in the synthesis of various dyes, including triphenylmethane (B1682552) dyes. dyestuffintermediates.com It undergoes condensation reactions with aromatic compounds, such as N,N-dimethylaniline or other substituted anilines, to produce brightly colored products. dyestuffintermediates.com Dyes derived from this compound include C.I. Basic Red 52, C.I. Food Violet 2, and C.I. Acid Violet 49. dyestuffintermediates.com
Furthermore, polymers containing dimethylaminoethyl groups, such as Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are known as "smart" polymers because their properties can change in response to environmental stimuli like pH and temperature. wisconsin.edumdpi.com These polymers have applications in areas like drug delivery and cosmetics. wisconsin.edu The incorporation of the this compound moiety could be used to create novel functional polymers with responsive properties.
Precursors for Agrochemical Synthesis
Benzaldehyde and its derivatives are employed as precursors in the synthesis of various agrochemicals, including pesticides, herbicides, and fungicides. orientjchem.org Their broad-spectrum inhibitory activities make them effective against bacteria, fungi, and algae. nih.gov The aldehyde group can be transformed into a variety of other functional groups, allowing for the creation of a diverse range of agrochemical products.
For example, phenolic ethers, which can be synthesized from hydroxybenzaldehyde derivatives, are used as pesticides. orientjchem.org While this compound is not a phenolic ether itself, its benzaldehyde core is a common starting point for agrochemical synthesis. Research into the insecticidal properties of benzaldehyde has shown it to be effective against certain insect larvae, suggesting its potential for developing new agricultural insecticides. nih.gov The structural optimization of natural products to create novel pesticides is an active area of research, and benzaldehyde derivatives play a role in this field. researchgate.net
Role in Material Science and Sensor Development
Development of Ion-Selective Electrodes (ISEs) Using Thiosemicarbazone Derivatives
A significant area of application for derivatives of 4-[2-(Dimethylamino)ethyl]benzaldehyde is in the field of chemical sensors, specifically ion-selective electrodes (ISEs). A notable example is the use of 4-(dimethylamino)benzaldehyde-4-ethylthiosemicarbazone (DMABET) as a highly effective ionophore for the selective detection of mercury(II) ions. nih.govresearchgate.net An ionophore is a chemical species that reversibly binds ions, and the selectivity of an ISE is primarily determined by the specific ionophore incorporated into its membrane.
DMABET has been successfully used in the fabrication of coated wire electrodes (CWEs) and PVC membrane electrodes for potentiometric sensing of Hg(II). nih.govresearchgate.net These electrodes function by developing a potential difference that is proportional to the concentration of the target ion in a solution. The complex formed between DMABET and Hg(II) is stable, with a molar ratio of 1:4 (Hg(II):DMABET), which is a key factor in its sensing capability. researchgate.netdntb.gov.ua
Research has demonstrated that ISEs based on this thiosemicarbazone derivative exhibit excellent performance characteristics. For instance, a flow injection analysis (FIA) system incorporating a DMABET-based coated wire electrode showed a near-Nernstian response with a slope of 27.8 ± 1 mV per decade over a wide concentration range for Hg(II). nih.gov The electrode operates optimally within a pH range of 1 to 5 and demonstrates high selectivity for mercury(II) over various other cations and anions. nih.govresearchgate.net The response time of such sensors is rapid, typically around 15 seconds, and they exhibit long-term stability, remaining functional for over a month without significant deviation in performance. researchgate.net
The practical applicability of these sensors has been successfully demonstrated in the determination of mercury(II) levels in real-world samples, including dental amalgam solutions and spiked environmental water samples. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Linear Concentration Range | 5 x 10⁻⁶–0.1 M | nih.gov |
| Detection Limit | 5.0 x 10⁻⁸ M | researchgate.net |
| Slope (Nernstian Response) | 27.8 ± 1 mV/decade | nih.gov |
| pH Range | 1–5 | nih.govresearchgate.net |
| Response Time | ~15 s | researchgate.net |
| Lifetime | > 3 months | dntb.gov.ua |
Exploration as Components in Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials have garnered significant attention as a novel class of materials that combine the advantageous properties of both organic and inorganic components. researchgate.net Derivatives of this compound have been investigated as the organic component in such hybrids.
One approach involves the immobilization of 4-(dimethylamino)benzaldehyde-4-ethylthiosemicarbazone within a sol-gel matrix. researchgate.net The sol-gel process is a versatile method for creating solid materials from small molecules, involving hydrolysis and condensation reactions. By entrapping the thiosemicarbazone derivative within the inorganic silica (B1680970) network, a hybrid material is created that can be used as a sorbent for the removal of ions from solutions. researchgate.net
In a different application, polymers containing related structural units have been used to mediate the formation of graphene/perovskite heterostructures. Specifically, a copolymer, poly[styrene-co-(2-(dimethylamino)ethyl methacrylate)], has been employed in the development of these advanced materials. nih.gov In this system, the 2-(dimethylamino)ethyl methacrylate (B99206) units serve as passivating agents for the perovskite nano-crystals, helping to resolve their environmental instability. nih.gov Simultaneously, the styrene (B11656) units of the copolymer can interact with the surface of exfoliated graphene nanosheets through van der Waals forces. nih.gov This strategy facilitates the growth of methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃) perovskite nano-crystals within the polymer matrix, which is non-covalently immobilized on graphene, providing a pathway for barrierless charge transport. nih.gov
Investigations into Nonlinear Optical (NLO) Properties of Analogs and Adducts
Analogs of this compound, particularly chalcone (B49325) derivatives, have been the subject of intensive research for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. bohrium.comjhuapl.edu The NLO response of organic molecules is often enhanced by creating a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge.
The dimethylamine (B145610) group is a strong electron-donating group, and its incorporation into chalcone structures has been shown to significantly enhance their NLO properties. mdpi.com Studies on acetamide-chalcone derivatives revealed that the addition of a dimethylamine group led to a substantial increase in the two-photon absorption (2PA) cross-section by over 100% compared to other analogs. mdpi.com This enhancement is accompanied by a large fluorescence emission, making these materials promising as multiphoton fluorescent probes. mdpi.com
Research on various chalcone derivatives has consistently shown that compounds with a D-π-A architecture, where the dimethylamino group acts as the donor, exhibit significant third-order NLO activity. researchgate.netsemanticscholar.org The third-order nonlinear optical susceptibility (χ⁽³⁾) is a key parameter that quantifies this behavior. The Z-scan technique is commonly used to measure these properties, providing values for the nonlinear refractive index (η₂) and the nonlinear absorption coefficient (β). bohrium.comsemanticscholar.org The results from these studies indicate that analogs containing the dimethylamino group are interesting candidates for new optoelectronic materials. semanticscholar.org
| Property | Significance | Reference |
|---|---|---|
| Architecture | A-A-D (Acceptor-Acceptor-Donor) | researchgate.net |
| NLO Activity | Exhibits the highest NLO activity among a series of 15 synthesized chalcones. | researchgate.net |
| Measurement Technique | Femtosecond degenerate four-wave mixing (DFWM) for third-order NLO activity. | researchgate.net |
| Harmonic Generation | Evaluated for Second Harmonic Generation (SHG) efficiency. | researchgate.net |
Biological and Biochemical Studies Non Clinical Focus
Enzyme Inhibition and Protein-Ligand Interaction Studies
The study of 4-[2-(Dimethylamino)ethyl]benzaldehyde and its analogues has provided valuable insights into their interactions with enzymes, particularly Aldehyde Dehydrogenase (ALDH).
Research into the inhibition of Aldehyde Dehydrogenase (ALDH) has often utilized analogues of 4-(Diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of ALDH isoforms. Within this context, related compounds to this compound have been assessed. Early studies indicated that 4-(dimethylamino)benzaldehyde (B131446), a structurally similar compound, exhibited low binding affinity for ALDH1. nih.govacs.org This suggests that the nature of the dialkylamino group plays a crucial role in the inhibitory potency against this specific ALDH isoform. Further investigations into a range of DEAB analogues have identified compounds with increased selectivity and potency against various ALDH isoforms, highlighting the potential for targeted therapeutic intervention. nih.gov
Molecular docking studies have been instrumental in elucidating the binding mechanisms of benzaldehyde (B42025) derivatives within the active sites of ALDH isoforms. While specific docking studies for this compound are not extensively documented, research on analogous compounds provides a framework for understanding potential interactions. For instance, docking analyses of DEAB analogues with ALDH1A1 and ALDH3A1 have revealed key interactions. The aldehyde oxygen typically forms hydrogen bonds with residues such as Tyr297 in ALDH1A1, while the phenyl ring can engage in π–π stacking with residues like Phe171. acs.org The N-substituted side chain can also form van der Waals contacts with other residues within the binding pocket. acs.org These studies suggest that the binding affinity and selectivity of such compounds are governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. acs.org
Mechanistic Investigations of Biochemical Pathways
Detailed mechanistic investigations into the specific biochemical pathways modulated by this compound are limited in the current scientific literature. However, studies on the parent compound, benzaldehyde, have shown that it can influence major signaling pathways in cancer cells. Research has indicated that benzaldehyde can suppress pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK by regulating protein-protein interactions mediated by 14-3-3 family proteins. researchgate.net It is important to note that these findings pertain to benzaldehyde itself, and further research is required to determine if this compound exerts similar effects on these or other biochemical pathways.
Studies on Antimicrobial Activities of Derived Schiff Bases
Schiff bases derived from 4-(dimethylamino)benzaldehyde, a close structural relative of this compound, have demonstrated notable antimicrobial properties. These compounds, formed by the condensation of the aldehyde with various primary amines, have been screened against a range of bacterial and fungal strains.
The antimicrobial efficacy is often attributed to the presence of the azomethine group (-CH=N-). Studies have shown that these Schiff bases are effective against both Gram-positive and Gram-negative bacteria. orientjchem.org For instance, Schiff bases of N-N-dimethylamino benzaldehyde have been tested against organisms such as Staphylococcus aureus, Bacillus megaterium, Bacillus subtilis, Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa. orientjchem.org The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of >3 to 200 mg/ml for Gram-positive bacteria and 3.0 - 200 mg/mL for Gram-negative bacteria. orientjchem.org
Furthermore, metal complexes of these Schiff bases have been shown to possess enhanced biological activity compared to the free ligands. scirp.orgiosrjournals.org The antimicrobial activity of Schiff bases derived from 4-dimethylaminobenzaldehyde and glycylglycine, along with their metal complexes, have been evaluated, showing varying degrees of inhibition against different microbial species. scirp.org
Below is a table summarizing the antimicrobial activity of representative Schiff bases derived from benzaldehyde derivatives against various microorganisms.
| Schiff Base Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Benzaldehyde Derivative (PC1) | Escherichia coli | 62.5 | 125 |
| Benzaldehyde Derivative (PC1) | Staphylococcus aureus | 62.5 | 125 |
| Anisaldehyde Derivative (PC2) | Escherichia coli | 250 | 500 |
| Anisaldehyde Derivative (PC2) | Staphylococcus aureus | 62.5 | 125 |
| 4-Nitrobenzaldehyde Derivative (PC3) | Escherichia coli | 250 | >500 |
| 4-Nitrobenzaldehyde Derivative (PC3) | Staphylococcus aureus | 62.5 | 250 |
| Cinnamaldehyde (B126680) Derivative (PC4) | Escherichia coli | 62.5 | 250 |
| Cinnamaldehyde Derivative (PC4) | Staphylococcus aureus | >500 | >500 |
Data sourced from a study on Schiff base derivatives of para-aminophenol and various benzaldehydes. mediresonline.org
Future Research Directions
Exploration of Novel Synthetic Routes for Enhanced Yields and Selectivity
The development of new synthetic methodologies is crucial for advancing the applications of complex molecules. hilarispublisher.com For 4-[2-(Dimethylamino)ethyl]benzaldehyde, future research should focus on creating novel synthetic pathways that improve upon existing methods in terms of yield, cost-effectiveness, and environmental impact. While synthetic routes have been developed for structurally similar compounds like 4-(N-Boc-N-methylaminomethyl)benzaldehyde using starting materials such as terephthaloyl chloride and terephthalaldehyde, exploring alternative precursors and reaction conditions for this compound is a key objective. researchgate.netkorea.ac.kr Research into one-pot reactions, continuous flow processes, and the use of greener solvents and reagents could lead to more efficient and scalable production. nih.gov The goal is to devise synthetic strategies that offer high chemoselectivity, minimizing the need for extensive purification steps and making the compound more readily accessible for further studies and applications.
Development of Advanced Catalytic Systems for Transformations
The aldehyde functional group in this compound is a prime target for a wide array of chemical transformations. Future research should prioritize the development of advanced catalytic systems to control these reactions with high precision. This includes exploring transition-metal catalysis, organocatalysis, and photocatalysis to achieve novel reactivity. hilarispublisher.com For instance, studies on the reduction of related compounds like 4-(dimethylamino)benzaldehyde (B131446) provide a foundation for investigating selective hydrogenation, oxidation, or carbon-carbon bond-forming reactions. researchgate.net The development of enantioselective catalysts could also enable the synthesis of chiral derivatives, which is of significant interest in medicinal chemistry. Research into catalysts that can selectively activate the C-H bonds of the ethyl chain or the aromatic ring would open up new avenues for late-stage functionalization, allowing for the rapid diversification of the core structure.
Integration into Multicomponent Reactions for Structural Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net A significant future research direction is the integration of this compound as a key building block in various MCRs. The aldehyde group can readily participate in well-known MCRs such as the Ugi, Passerini, and Hantzsch reactions. beilstein-journals.org This approach would enable the rapid generation of diverse libraries of compounds. For example, combining this compound with an amine, a carboxylic acid, and an isocyanide in an Ugi reaction could produce a wide range of α-acylamino amides with potential biological activities. beilstein-journals.org The exploration of pseudo-multicomponent reactions, where one reactant participates in multiple steps, could further expand the structural diversity achievable from this starting material. rsc.org
Comprehensive Structure-Activity Relationship (SAR) Studies for Functional Applications
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery and materials science. drugdesign.org Comprehensive Structure-Activity Relationship (SAR) studies on derivatives of this compound are a critical area for future investigation. By systematically modifying the benzaldehyde (B42025) core, the dimethylamino group, and the ethyl linker, researchers can identify the structural features essential for a desired function. researchgate.netresearchgate.net For instance, studies on related molecules like 4-(diethylamino)benzaldehyde analogues have shown that small structural changes can significantly impact their activity as inhibitors of enzymes like aldehyde dehydrogenase (ALDH). nih.govnih.govacs.org Similarly, research on other dimethylamino-substituted aromatic rings has demonstrated the influence of this group on anti-inflammatory properties. nih.gov A systematic SAR exploration could uncover derivatives with potent and selective activity in various biological assays, paving the way for new therapeutic agents or functional materials. nih.gov
| Related Compound | Modification | Observed Effect | Potential Implication for this compound Research |
| 4-(Diethylamino)benzaldehyde (DEAB) Analogues | Expansion of the scaffold | Increased cytotoxicity in prostate cancer cell lines compared to DEAB. nih.govyork.ac.uk | Derivatives could be explored for antiproliferative activity. |
| 4-(Dimethylamino)benzaldehyde | Low binding affinity to ALDH1. nih.govacs.org | The specific substituent on the amino group influences enzyme interaction. | Modifications to the N,N-dimethyl group could modulate enzyme inhibitory activity. |
| 2',4',6'-Tris(methoxymethoxy)chalcone (TMMC) Derivatives | Addition of a 4-dimethylamino group on the B ring | Weakest inhibition of nitric oxide (NO) production. nih.gov | The dimethylamino group strongly influences anti-inflammatory potential. |
Deepening Computational Understanding of Reaction Energetics and Intermediates
Computational chemistry offers powerful tools to gain deeper insights into chemical reactions and molecular properties. dtic.mil A promising future direction is the use of computational methods, such as Density Functional Theory (DFT), to study the energetics and intermediates of reactions involving this compound. Such studies can elucidate reaction mechanisms, predict the feasibility of proposed synthetic routes, and guide the design of new catalysts. nih.gov For example, computational analysis of the vibrational dynamics of the related 4-(dimethylamino)benzaldehyde has already been performed, providing a basis for more complex studies. nih.gov Future work could focus on modeling transition states of key transformations, calculating the relative stabilities of potential products from multicomponent reactions, and predicting the electronic properties of novel derivatives to rationalize their observed structure-activity relationships. This in-silico approach can significantly accelerate the research and development cycle by prioritizing the most promising experimental avenues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[2-(Dimethylamino)ethyl]benzaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux (4–6 hours) with a mild base (e.g., K₂CO₃) facilitates ether bond formation . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Reaction optimization should focus on controlling moisture and oxygen to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (~10 ppm) and the dimethylamino group (singlet at ~2.2 ppm for N(CH₃)₂). Aromatic protons appear as a multiplet in the 7.5–8.0 ppm range .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch of aldehyde) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 192.1) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy (skin/eyes) and inhalation risks. Immediate first aid for exposure includes flushing eyes with water (15 minutes) and washing skin with soap . Toxicity data are limited; assume acute toxicity and avoid direct contact .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in condensation reactions?
- Methodology : The dimethylamino group acts as an electron donor, activating the benzene ring toward electrophilic substitution. In condensation reactions (e.g., with amines), the aldehyde group participates in nucleophilic addition. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity . Experimental validation involves comparing reaction rates with substituted benzaldehyde analogs .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodology : X-ray crystallography reveals weak C-H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic C-H groups (distance ~2.8 Å). Van der Waals interactions between dimethylaminoethyl chains and π-π stacking of aromatic rings (3.4–3.6 Å) stabilize the lattice . Hirshfeld surface analysis quantifies these interactions .
Q. How does this compound compare to other amine-functionalized aldehydes in photoinitiation systems?
- Methodology : In free-radical polymerization (e.g., RAFT), its tertiary amine enhances electron transfer to photoinitiators like camphorquinone (CQ). Compare degree of conversion (FTIR monitoring of C=C bonds) and mechanical properties (DMA) against analogs (e.g., 2-(dimethylamino)ethyl methacrylate). Higher amine concentration (1:2 CQ/amine ratio) improves crosslinking efficiency .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
